Cas no 1206993-42-1 (N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide)

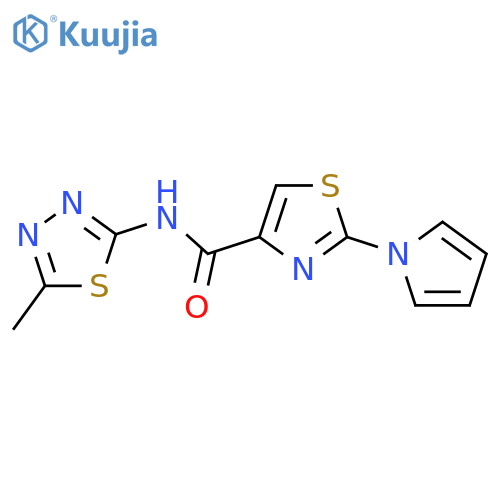

1206993-42-1 structure

商品名:N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide

- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide

- AKOS024523188

- 1206993-42-1

- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

- F5856-0163

-

- インチ: 1S/C11H9N5OS2/c1-7-14-15-10(19-7)13-9(17)8-6-18-11(12-8)16-4-2-3-5-16/h2-6H,1H3,(H,13,15,17)

- InChIKey: VGIUTYQQSZRMPI-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C(NC2=NN=C(C)S2)=O)N=C1N1C=CC=C1

計算された属性

- せいみつぶんしりょう: 291.02485227g/mol

- どういたいしつりょう: 291.02485227g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 339

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 129Ų

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5856-0163-1mg |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide |

1206993-42-1 | 1mg |

$54.0 | 2023-09-09 |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

1206993-42-1 (N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide) 関連製品

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量